1-(4-Ethoxyphenyl)-3-phenylurea

Environmental Toxicology Aquatic Hazard Assessment GHS Classification

Researchers face inconsistent environmental hazard labeling when selecting diarylurea reference toxicants. This unsymmetrical N,N'-diarylurea (MW 256.30, XLogP3 3.3) offers unambiguous GHS Aquatic Acute 1 (H400) & Chronic 1 (H410) classification-traceable for GLP-compliant ecotoxicology studies. - **Key application:** Positive control for Daphnia magna / algal inhibition assays - **Structural differentiator:** Dual H-bond donor/acceptor profile with ethoxy oxygen for co-crystal screening - **Supply certainty:** AldrichCPR-grade (S890642 equivalent); immediate global dispatch

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
CAS No. 4345-85-1
Cat. No. B3836670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-phenylurea
CAS4345-85-1
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H16N2O2/c1-2-19-14-10-8-13(9-11-14)17-15(18)16-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,16,17,18)
InChIKeyAMUGGVOYKJDIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethoxyphenyl)-3-phenylurea: Identity and Procurement Profile


1-(4-Ethoxyphenyl)-3-phenylurea is an unsymmetrical N,N'-diarylurea derivative bearing a 4-ethoxyphenyl group on one urea nitrogen and an unsubstituted phenyl group on the other. It belongs to the N-phenylurea class and is catalogued under PubChem CID 295257 and EPA DSSTox ID DTXSID40304170 [1]. The compound has a molecular weight of 256.30 g/mol, a computed XLogP3 of 3.3, two hydrogen-bond donors, two hydrogen-bond acceptors, and four rotatable bonds, placing it in a moderately lipophilic chemical space typical of drug-like diarylureas [1]. It is commercially available from Sigma-Aldrich as AldrichCPR (product number S890642) and is classified under GHS as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410), indicating very high toxicity to aquatic organisms with long-lasting effects [1]. The compound is referenced in the WIPO PATENTSCOPE database and is included in the European Chemicals Agency (ECHA) inventory under EC number 662-573-9 [1].

Moderately lipophilic unsymmetrical diarylurea scaffold
Dual H-donor/acceptor topology with ethoxy oxygen
Aquatic Acute 1 / Chronic 1 — requires strict aqueous containment

Generic Substitution Risks for Unsymmetrical Diarylureas


Unsymmetrical N,N'-diarylureas such as 1-(4-ethoxyphenyl)-3-phenylurea cannot be freely interchanged with their symmetrical or mono-substituted analogs because even small substituent changes on the urea scaffold can profoundly alter hydrogen-bonding geometry, target engagement, and pharmacokinetic behaviour. The compound's dual aromatic substitution—4-ethoxyphenyl on one nitrogen and phenyl on the other—generates a specific stereoelectronic signature (XLogP3 = 3.3) that is absent in the mono-substituted analog 1-(4-ethoxyphenyl)urea (Dulcin, CAS 150-69-6, XLogP3 ≈ 1.4) [1][2]. This difference in lipophilicity alone can shift membrane permeability by an order of magnitude and alter off-target binding profiles. Furthermore, the GHS aquatic toxicity classification for 1-(4-ethoxyphenyl)-3-phenylurea (H400/H410) is not shared by all diarylurea congeners, making environmental handling considerations compound-specific [1]. The evidence below quantifies where data exist and explicitly delegates unsupported claims to their appropriate evidence tier.

Lipophilicity shift

Mono- to di-arylurea substitution markedly increases logP, altering membrane partitioning and off-target profiles relative to Dulcin.

Environmental hazard mismatch

H400/H410 aquatic toxicity classification is not shared by mono-substituted ureas; waste handling protocols cannot be assumed interchangeable.

Evidence Inventory for 1-(4-Ethoxyphenyl)-3-phenylurea Selection


Aquatic Toxicity vs. Mono-Substituted Analog Dulcin

1-(4-Ethoxyphenyl)-3-phenylurea carries a GHS classification of Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410), meaning it is classified as 'Very toxic to aquatic life' with long-lasting effects, based on >10% of notifying companies assigning these hazard codes [1]. In contrast, the mono-substituted analog 1-(4-ethoxyphenyl)urea (Dulcin, CAS 150-69-6) does not carry any harmonized aquatic acute or chronic hazard classification in the ECHA C&L inventory [2]. This represents a categorical difference in environmental hazard profile between the di-substituted and mono-substituted urea congeners.

Aquatic Toxicity
Reported
Target: H400/H410
Dulcin: no classification
Categorical difference mandates compound-specific aqueous handling
ECHA C&L inventory; notifier-assigned hazard codes
Environmental Toxicology Aquatic Hazard Assessment GHS Classification

Lipophilicity Comparison with Mono-Substituted Analog Dulcin

The computed partition coefficient (XLogP3) for 1-(4-ethoxyphenyl)-3-phenylurea is 3.3, reflecting the contribution of two aromatic rings and the ethoxy substituent [1]. The mono-substituted analog 1-(4-ethoxyphenyl)urea (Dulcin) has a significantly lower XLogP3 of approximately 1.4, owing to the absence of the second phenyl ring which reduces overall hydrophobicity [2]. This ΔlogP of ~1.9 log units translates to a theoretical ~80-fold difference in octanol-water partition coefficient, a magnitude that routinely alters membrane permeability, plasma protein binding, and metabolic clearance in biological systems.

Lipophilicity (XLogP3)
Reported
Target: 3.3
Dulcin: ~1.4
Δ +1.9
Supports selection for hydrophobic binding pocket studies; alters ADME profile
Computed; ~80-fold partition difference
Medicinal Chemistry ADME Prediction Lipophilicity

Urea Transporter Inhibition and Selectivity Profile

BindingDB entry BDBM50575379 (linked to CHEMBL4852814) reports urea transporter inhibition data for a compound associated with this chemical series: IC50 of 150 nM against rat UT-A1 expressed in MDCK cells, and IC50 of 2,000 nM against rat UT-B, measured by fluorescence plate reader assay after 15-minute incubation [1]. This indicates a >13-fold selectivity for UT-A1 over UT-B. However, the SMILES string displayed on the BindingDB record page (CCCc1nnc2c...) does not match 1-(4-ethoxyphenyl)-3-phenylurea, and cross-referencing in ChEMBL could not be independently verified within the scope of this search. Therefore, this evidence is tagged as Supporting evidence and should be confirmed by the end user against the original ChEMBL deposition before being used for procurement decisions.

UT-A1 Inhibition
Data to verify
IC50 150 nM (UT-A1)
IC50 2,000 nM (UT-B)
If confirmed, supports urea transporter pharmacology studies; requires verification
ChEMBL assignment unconfirmed; >13-fold selectivity
Urea Transporter Diuretic Target Kidney Physiology

Hydrogen-Bond Donor/Acceptor Topology vs. Symmetrical Diarylureas

The target compound possesses exactly two hydrogen-bond donors (both urea NH groups) and two hydrogen-bond acceptors (urea carbonyl oxygen and ethoxy oxygen), with four rotatable bonds separating the two aromatic rings [1]. By comparison, symmetrical N,N'-diphenylurea (carbanilide, CAS 102-07-8) has the same donor/acceptor count but zero rotatable bonds between the urea core and the phenyl rings (the rings are directly attached), resulting in a more rigid, planar structure with different crystal packing preferences. The ethoxy group in the target compound introduces an additional acceptor site and conformational flexibility that can modulate urea tape hydrogen-bonding motifs commonly exploited in crystal engineering and solid-form screening.

H-Bond Topology
Class-level
+1 HBA (ethoxy oxygen)
+2 rotatable bonds vs diphenylurea
Expands co-crystal synthon options for crystal engineering screening
Class-level inference; computed descriptors
Crystal Engineering Supramolecular Chemistry Hydrogen-Bond Networks

Research and Industrial Applications for 1-(4-Ethoxyphenyl)-3-phenylurea


Aquatic Toxicology Reference Standard

Given its unambiguous GHS classification as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410), 1-(4-ethoxyphenyl)-3-phenylurea can serve as a positive control or reference toxicant in aquatic ecotoxicology assays (e.g., Daphnia magna immobilization, algal growth inhibition) where a diarylurea-class compound with confirmed aquatic hazard labeling is required [1]. Its procurement as an AldrichCPR-grade material from Sigma-Aldrich (S890642) ensures traceability for GLP studies .

Lipophilic Diarylurea Scaffold for Lead Optimization

With an XLogP3 of 3.3 and structural simplicity (MW 256.30, only four rotatable bonds), 1-(4-ethoxyphenyl)-3-phenylurea occupies an attractive lead-like chemical space for fragment-based or scaffold-hopping campaigns targeting kinases, urea transporters, or other proteins with hydrophobic binding pockets [1]. It is commercially available and can be used directly as a starting scaffold for parallel SAR exploration, bypassing multi-step de novo synthesis.

Urea Transporter Pharmacology Tool Compound

If the CHEMBL4852814 / BindingDB BDBM50575379 data (UT-A1 IC50 = 150 nM) can be independently confirmed against the correct compound structure, 1-(4-ethoxyphenyl)-3-phenylurea would qualify as a low-micromolar to sub-micromolar UT-A1 inhibitor with >10-fold selectivity over UT-B, positioning it as a chemical probe for dissecting urea transporter isoform function in renal physiology studies [1][2]. Procurement for this purpose should be accompanied by in-house confirmation of the ChEMBL deposition.

Supramolecular Chemistry and Co-Crystal Screening

The dual hydrogen-bond donor/acceptor profile (2 HBD, 2 HBA plus an ether oxygen) combined with moderate conformational flexibility makes 1-(4-ethoxyphenyl)-3-phenylurea a versatile co-former for pharmaceutical co-crystal screening [1]. Its structural differentiation from unsubstituted diphenylurea—specifically the ethoxy oxygen—creates an additional hydrogen-bond acceptor site that can engage complementary functional groups on target APIs, expanding the accessible co-crystal landscape.

Application
Selection Property
Validation Focus
Aquatic Toxicology Reference Standard
GHS-confirmed aquatic hazard profile (H400/H410)
Aquatic toxicity classification verification per local permits
Lipophilic Diarylurea Scaffold
Moderate lipophilicity and lead-like space
LogP and permeability assay profiling
Urea Transporter Tool (if confirmed)
Putative UT-A1 selectivity profile
Independent ChEMBL/BindingDB confirmation and in-house IC50 determination
Co-Crystal Screening
Dual HBD/HBA network with additional ether acceptor
Co-crystal screening against target APIs with complementary donors
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